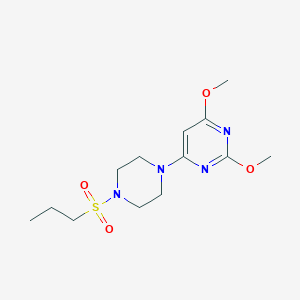

2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

2,4-dimethoxy-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O4S/c1-4-9-22(18,19)17-7-5-16(6-8-17)11-10-12(20-2)15-13(14-11)21-3/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEOVMYNNTYYBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where a halogenated pyrimidine reacts with piperazine under reflux conditions.

Addition of the Propylsulfonyl Group: The final step involves the sulfonylation of the piperazine ring using propylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Piperazine in refluxing ethanol.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

Biological Studies: Used in studies related to enzyme inhibition and receptor binding.

Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structure Variations

(a) Pyrimidine vs. Fused Heterocycles

- Thieno[3,2-d]pyrimidine Derivatives (e.g., from ): The compound 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine features a fused thienopyrimidine core. However, this may reduce synthetic accessibility .

- Pyrazolopyrimidines and Triazolopyrimidines (e.g., from ):

These derivatives incorporate additional heterocyclic rings (pyrazole, triazole) fused to pyrimidine, enhancing π-π stacking interactions but altering solubility profiles .

(b) Substituent Positioning

- The target compound’s 2,4-dimethoxy substitution contrasts with 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine (), where a methyl group at position 4 and a piperidine (vs. piperazine) at position 6 reduce polarity and hydrogen-bonding capacity .

Piperazine/Piperidine Substituent Analysis

- Sulfonyl Group Impact: The propylsulfonyl group in the target compound increases molecular weight and polarity compared to methylsulfonyl () or non-sulfonylated analogs (). This may enhance target binding but reduce blood-brain barrier penetration.

- Chain Length : Propyl chains (C3) in the target compound vs. methyl (C1) in may improve membrane permeability but could elevate metabolic degradation risks.

Q & A

Q. What are the optimal synthetic routes for 2,4-dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

- Nucleophilic substitution at the pyrimidine C6 position using a pre-synthesized 4-(propylsulfonyl)piperazine derivative under reflux in polar aprotic solvents (e.g., DMF or dichloromethane) .

- Methoxy group introduction via alkylation or demethylation-protection strategies, requiring precise temperature control (60–90°C) and catalysts like stannous chloride for regioselectivity .

- Optimization : Yield improvements (from ~40% to >70%) are achieved by adjusting solvent polarity, reaction time (8–24 hours), and stoichiometric ratios (1:1.2 for pyrimidine:piperazine derivative) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : A multi-technique approach is recommended:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95% threshold) .

- Spectroscopy :

- ¹H/¹³C NMR to confirm methoxy (δ ~3.8–4.0 ppm) and sulfonyl groups (δ ~3.1–3.3 ppm for piperazine protons) .

- High-resolution mass spectrometry (HRMS) for molecular ion validation (expected [M+H]⁺: ~397.15 g/mol) .

- Thermogravimetric analysis (TGA) to assess thermal stability, critical for storage conditions .

Q. How can researchers design initial biological screening assays to evaluate this compound’s activity?

- Methodological Answer : Prioritize target classes based on structural analogs (e.g., piperazine-sulfonyl derivatives):

- Enzyme inhibition : Screen against kinases (e.g., PI3K, EGFR) using fluorescence-based ATP-competitive assays (IC₅₀ determination) .

- Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors (Ki values via Scatchard analysis) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s bioactivity?

- Methodological Answer : Focus on modular substitutions:

| Position | Modification | Impact on Activity | Reference |

|---|---|---|---|

| C2/C4 methoxy | Replace with ethoxy or halogen | Alters lipophilicity and metabolic stability | |

| Piperazine sulfonyl | Switch to carbonyl or amide | Modulates receptor selectivity (e.g., 5-HT vs. D₂) |

- Computational tools : Molecular docking (AutoDock Vina) to predict binding affinities to targets like PDE5 or PARP .

Q. How should researchers resolve contradictions in biological data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to identify bioavailability limitations .

- Metabolite identification : Use hepatocyte incubation + UPLC-QTOF to detect sulfone-to-sulfoxide conversion, which may reduce activity .

- Dose-response recalibration : Adjust in vivo dosing regimens based on allometric scaling from in vitro EC₉₀ values .

Q. What methodologies are recommended for assessing this compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?

- Methodological Answer :

- Permeability : Caco-2 cell monolayer assay (Papp >1×10⁻⁶ cm/s indicates oral bioavailability) .

- Microsomal stability : Incubate with human liver microsomes (HLM); >50% remaining after 60 min suggests low first-pass metabolism .

- CYP inhibition : Fluorescent probes (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. How can mechanistic studies elucidate the compound’s interaction with its primary biological target?

- Methodological Answer :

- X-ray crystallography : Co-crystallize with purified target protein (e.g., kinase domain) to resolve binding mode (resolution ≤2.5 Å) .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd rates) for affinity validation .

- Mutagenesis : Introduce point mutations (e.g., Ala-scanning) in the target’s active site to identify critical interaction residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.